{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Description
Properties
IUPAC Name |
2-[3-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c21-18(22)14-19-10-4-7-16(11-19)13-20(17-8-9-17)12-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOQAJQKQSCWIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)O)CN(CC2=CC=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithium-Mediated Three-Component Condensation
A pivotal method involves the use of organolithium reagents to facilitate the simultaneous formation of carbon-carbon and carbon-nitrogen bonds. For example, a protocol adapted from the synthesis of C-phenyl D-glucitol derivatives utilizes n-butyllithium to deprotonate 3-isopropylphenol, followed by sequential addition of a lactone and an aldehyde. This approach achieves a 45% yield of the intermediate piperidine precursor after crystallization. Key steps include:
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Deprotonation : 3-Isopropylphenol treated with n-BuLi at −78°C generates a resonance-stabilized aryl lithiate.
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Nucleophilic Addition : Reaction with 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone forms a hemiaminal intermediate.
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Aldehyde Coupling : Quenching with 4-bromo-2-methylbenzaldehyde yields a diastereomeric mixture, which is resolved via acidic methanolysis.
Microwave-Assisted Cyclization
Recent adaptations incorporate microwave irradiation to accelerate ring-closing steps. A patent-pending method reduces reaction times from 18 hours to 3 hours while maintaining a 88% yield for critical intermediates. This technique is particularly advantageous for large-scale production, as it minimizes thermal degradation.
The introduction of the benzyl-cyclopropyl-amino group necessitates precise stereochemical control, often achieved through heterogeneous catalysis.
Palladium-Catalyzed Asymmetric Hydrogenation
A modified protocol from EP3539965B1 employs palladium hydroxide on carbon under hydrogen atmospheres to reduce imine intermediates while preserving the cyclopropane ring’s integrity. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| H₂ Pressure | 50 psi | Maximizes conversion (≥95%) |
| Catalyst Loading | 5% Pd(OH)₂/C | Balances cost and activity |
| Solvent | Methanol/Water (9:1) | Enhances substrate solubility |
This method achieves enantiomeric excess (ee) values >98% for the (3R,4R) configuration, critical for biological activity.
Transfer Hydrogenation with Ammonium Formate
Alternative routes utilize ammonium formate as a hydrogen donor in the presence of palladium acetate, yielding the benzyl-cyclopropyl-amino moiety in 82% isolated yield. This approach circumvents high-pressure equipment requirements, making it suitable for academic laboratories.
Protecting Group Strategies for Functional Group Compatibility
The acetic acid moiety’s incorporation demands orthogonal protection schemes to prevent undesired side reactions.
Trimethylsilyl (TMS) Protection
TMS groups are employed to mask hydroxyl intermediates during piperidine functionalization. For instance, protection of the anomeric hydroxyl in glucono-lactone precursors prevents β-elimination during subsequent alkylation steps. Deprotection is achieved via mild acidic hydrolysis (pH 4.5 buffer), preserving acid-sensitive cyclopropane rings.
tert-Butoxycarbonyl (Boc) Protection
Boc groups shield primary amines during Mizoroki-Heck cross-couplings, as demonstrated in the synthesis of alkenyl intermediates. Cleavage with trifluoroacetic acid (TFA) in dichloromethane quantitatively regenerates the free amine without epimerization.
Acetic Acid Moiety Installation via Carbodiimide Coupling
The final acetic acid group is introduced through carbodiimide-mediated amide bond formation. A representative procedure involves:
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Activation : 2,2-Dimethylbut-3-enoic acid is activated with water-soluble carbodiimide hydrochloride (WSCI·HCl) and hydroxybenzotriazole (HOBt).
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Coupling : Reaction with a piperidinyl-methylamine intermediate at pH 7.5 yields the acetylated product in 76% yield.
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Deprotection : Zemplén conditions (NaOMe/MeOH) remove acetyl groups, furnishing the target compound with >99% purity by HPLC.
Comparative Analysis of Synthetic Routes
The table below evaluates four prominent methods for synthesizing this compound:
Chemical Reactions Analysis
Types of Reactions
{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane (DCM) or tetrahydrofuran (THF). The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
The compound {3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a synthetic molecule with significant potential in pharmacological research. Its unique structure, characterized by a piperidine ring and a cyclopropyl group, suggests diverse biological activities. This article explores its applications in scientific research, including pharmacological effects, therapeutic potential, and case studies that provide insights into its efficacy.
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity
- Analgesic Properties
- Anti-inflammatory Effects
Antimicrobial Activity
Compounds similar to this compound have demonstrated notable antimicrobial properties. For instance, studies have shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for derivatives have been reported as follows:
| Compound | MIC (μg/ml) | Bacterial Strain |
|---|---|---|
| Compound 1 | 50 | S. typhi |
| Compound 2 | 250 | C. albicans |
| Compound 3 | 12.5 | S. typhi |
These findings suggest that modifications to the piperidine structure can enhance antibacterial efficacy.
Analgesic Properties
The analgesic effects of related piperidine derivatives have been documented in animal models, indicating their potential to modulate pain pathways effectively. For example, a study involving a related compound showed a significant reduction in pain sensitivity compared to control groups, highlighting its promise as an analgesic agent.
Anti-inflammatory Effects
Research has also demonstrated that derivatives of piperidine can inhibit inflammatory pathways, suggesting therapeutic applications for conditions such as arthritis and other inflammatory diseases. A study indicated that certain compounds reduced pro-inflammatory cytokines in vitro, showcasing their potential in managing inflammation.
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds related to this compound:
Study on Antibacterial Activity
A comprehensive evaluation of various piperidine derivatives highlighted that specific modifications significantly enhance antibacterial efficacy. The study reported MIC values lower than standard antibiotics for certain derivatives, indicating their potential as effective antimicrobial agents.
Research on Pain Modulation
In controlled trials involving animal models, related compounds demonstrated a considerable reduction in pain response compared to control groups. These results suggest the utility of such compounds in developing new analgesics.
Inflammation Inhibition Study
Another research effort emphasized the anti-inflammatory properties of piperidine derivatives, showing a reduction in pro-inflammatory cytokines in vitro. This finding supports the potential of these compounds in treating inflammatory diseases.
Mechanism of Action
The mechanism by which {3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing biological pathways .
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Conversely, the benzyloxycarbonyl variant (332.40 Da) may exhibit reduced bioavailability due to increased molecular weight .
- Stereochemistry : The R-enantiomer (CAS: 1354015-76-1) is explicitly marketed, suggesting enantioselective activity in receptor binding, a common feature in piperidine-based therapeutics .
Pharmacological and Toxicological Profiles
Key Observations :
- Safety: Piperidine derivatives often require rigorous toxicological evaluation. The discontinued status of analogs like [(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid may reflect unidentified hazards or instability .
Biological Activity
The compound {3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid, also known by its IUPAC name 2-[4-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]acetic acid, is a synthetic organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H26N2O2
- Molecular Weight : 302.4 g/mol
- Purity : Typically around 95% in research applications.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antibacterial and antifungal properties.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:
- Gram-positive bacteria :
- Bacillus subtilis: MIC = 75 µg/mL
- Enterococcus faecalis: MIC = 125 µg/mL
- Gram-negative bacteria :
Antifungal Activity
Antifungal properties have also been noted, with some derivatives showing promising results. For instance, certain compounds derived from similar structures demonstrated antifungal activity with MIC values lower than those of traditional antifungal agents:
- Common Fungi Tested :
- Candida albicans
- Aspergillus niger
The structure–activity relationship (SAR) studies suggest that modifications in the piperidine ring and the introduction of different substituents can enhance antifungal activity .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Cell Wall Synthesis : Similar compounds disrupt the synthesis of bacterial cell walls.
- Membrane Disruption : Some derivatives may alter membrane permeability, leading to cell lysis.
- Targeting Specific Enzymes : Compounds may inhibit key enzymes involved in metabolic pathways critical for bacterial survival .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of related compounds in clinical settings:
- Study on Antimicrobial Efficacy :
- Clinical Trials :
Comparative Analysis Table
| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| This compound | B. subtilis: 75 E. faecalis: 125 E. coli: <125 P. aeruginosa: 150 | C. albicans: TBD A. niger: TBD |
| Related Compound A | B. subtilis: 100 E. coli: >125 | A. niger: 30 |
| Related Compound B | B. subtilis: <50 P. aeruginosa: <100 | C. albicans: <20 |
Q & A
Q. What are the key functional groups in {3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid, and how do they influence reactivity?
The compound contains a piperidine ring (tertiary amine), benzyl group (aromatic), cyclopropylamine (strained secondary amine), and acetic acid moiety (carboxylic acid). The piperidine contributes to basicity (pKa ~10-11), the cyclopropyl group introduces ring strain that may enhance nucleophilic reactivity, and the acetic acid enables salt formation (e.g., sodium salts for improved solubility). These groups collectively affect solubility, stability, and interactions with biological targets like ion channels or enzymes .
Q. What synthetic routes are reported for structurally similar piperidine-acetic acid derivatives?
Key methods include:
- Nucleophilic substitution : Reacting piperidine intermediates with electrophiles (e.g., bromoacetic acid derivatives).
- Amide coupling : Using carbodiimide reagents to conjugate cyclopropylamine derivatives to piperidine scaffolds.
- Reductive amination : Introducing the benzyl-cyclopropylamine group via NaBH₃CN-mediated reactions in anhydrous THF . Example: Glycolic anhydride reacted with a piperidine intermediate in THF achieved 100% yield after solvent removal .
Q. What analytical techniques are recommended for purity assessment?
- Reverse-phase HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 210–254 nm. Monitor impurities at relative retention times (e.g., 0.5–2.1) and adhere to USP limits (≤0.5% individual impurities, ≤2.0% total) .
- Titrimetry : Quantify acetic acid content via acid-base titration in ethanol/water mixtures.
Q. What safety precautions are essential during handling?
- Use nitrile gloves, goggles, and fume hoods.
- For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist.
- Conduct acute toxicity studies (OECD 423 guidelines) due to limited toxicological data .
Advanced Research Questions
Q. How can contradictions in biological activity data for structural analogs be resolved?
Discrepancies often arise from assay conditions (e.g., receptor subtypes, cell lines). Strategies include:
- Meta-analysis : Compare molecular descriptors (logP, PSA) across studies.
- In silico docking : Model interactions with μ-opioid receptors (e.g., cyclopropyl van der Waals interactions with Tyr148).
- Isozyme profiling : Test selectivity for COX-1 vs. COX-2 using fluorogenic substrates .
Q. What strategies enhance stability during storage?
- Store as a hydrochloride salt under argon at –20°C to prevent N-oxide formation.
- Avoid aqueous solutions at pH <3 or >10.
- Monitor degradation via LC-MS, focusing on cyclopropane ring-opening products .
Q. How do solvent systems influence crystallization?
- THF/hexane (3:1 v/v) : Produces needle-like crystals suitable for XRD.
- Add 5% acetic acid : Protonates the piperidine nitrogen, improving crystal lattice formation.
- DSC analysis : Detect polymorph transitions between 25–200°C .
Q. What computational methods predict pharmacokinetic properties?
- QSPR models : Estimate logD7.4 (1.2–1.8) and polar surface area (~90 Ų) using VolSurf+.
- PBPK simulations : Model absorption/distribution using Caco-2 permeability data.
- Verify with in vitro assays : Compare predicted vs. experimental hepatic microsomal stability .
Q. What mechanistic insights explain μ-opioid receptor modulation?
- Docking studies : The cyclopropyl group binds Tyr148 via van der Waals forces, while the acetic acid forms salt bridges with His297.
- Functional assays : Validate using [³⁵S]GTPγS binding in CHO-K1 cells expressing human μ-opioid receptors .
Q. How are impurities profiled and controlled during synthesis?
- HPLC-MS/MS : Identify byproducts like decyclopropylated amines or oxidized piperidine derivatives.
- Process optimization : Reduce impurities (<0.5%) via controlled reaction temperatures (20–25°C) and inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
